1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol
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Overview
Description
1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is an organic compound that features a cyclobutanol core with a tetrahydro-2H-pyran-4-yl group attached via an aminomethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-ylamine: This can be achieved by the reduction of tetrahydro-2H-pyran-4-carboxamide using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0°C.
Aminomethylation: The tetrahydro-2H-pyran-4-ylamine is then reacted with formaldehyde and cyclobutanol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutane derivatives.
Substitution: Formation of various substituted cyclobutanol derivatives.
Scientific Research Applications
1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially modulating their activity. The cyclobutanol core provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-pyran-4-ylamine: Shares the tetrahydro-2H-pyran-4-yl group but lacks the cyclobutanol core.
Cyclobutanol: Contains the cyclobutanol core but lacks the aminomethyl and tetrahydro-2H-pyran-4-yl groups.
4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol: Similar structure but with a methanol group instead of a cyclobutanol core.
Uniqueness
1-(((Tetrahydro-2H-pyran-4-yl)amino)methyl)cyclobutan-1-ol is unique due to its combination of a cyclobutanol core with a tetrahydro-2H-pyran-4-yl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds .
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-[(oxan-4-ylamino)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-10(4-1-5-10)8-11-9-2-6-13-7-3-9/h9,11-12H,1-8H2 |
InChI Key |
ASXCBYGSJTUAFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CNC2CCOCC2)O |
Origin of Product |
United States |
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